N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-14-17(15(2)24(23-14)20-5-3-4-9-21-20)8-10-22-29(25,26)16-6-7-18-19(13-16)28-12-11-27-18/h3-7,9,13,22H,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLGVGCOEVZRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a pyridine ring, a pyrazole moiety, and a sulfonamide group. The presence of these functional groups suggests possible interactions with various biological targets.
Research indicates that compounds similar to this compound may function through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
Antimicrobial Activity
Studies have shown that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth against both Gram-positive and Gram-negative pathogens.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/ml |
| Compound B | Escherichia coli | 4 µg/ml |
Antiviral Activity
Recent investigations into related pyrazole derivatives have demonstrated antiviral properties. For example, some compounds were effective against the NS2B-NS3 protease of the Dengue virus, suggesting that this compound could exhibit similar activity.
Case Studies
- In Vitro Studies : A study by Elgemeie et al. (2019) demonstrated that sulfonamide derivatives exhibited potent activity against various viral strains. The derivatives were tested in vitro and showed promising results in reducing viral load.
- Structure-Activity Relationship (SAR) : Research highlighted the importance of specific substitutions on the pyrazole ring in enhancing biological activity. Variations in the side chains significantly affected the compound's efficacy against target pathogens.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through various organic reactions involving 3,5-dimethylpyrazole and pyridine derivatives. The synthesis typically involves the formation of the pyrazole ring followed by the introduction of the sulfonamide group and the dioxine moiety. Structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the molecular structure and purity.
Antiviral Properties
Research indicates that compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit antiviral properties. For instance, studies on pyrazole derivatives have shown their ability to inhibit mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria. These toxins are critical for bacterial virulence, suggesting that such compounds could serve as anti-virulence therapeutics .
Anticancer Activity
The compound's structural elements may contribute to anticancer properties. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of the pyridine and sulfonamide groups in this compound could enhance its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of similar sulfonamide compounds. The sulfonamide group is known for its ability to modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Case Study 1: Antiviral Efficacy
A study focused on a series of pyrazole derivatives demonstrated that specific modifications could lead to significant antiviral activity against various viral strains. Compounds with a similar structure to this compound showed IC50 values in the low micromolar range against viral replication .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines revealed that certain pyrazole-based compounds induced cell cycle arrest and apoptosis. The effectiveness varied based on structural modifications; however, compounds retaining the dioxine and sulfonamide functionalities consistently exhibited enhanced cytotoxicity against breast and lung cancer cell lines .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group exhibits classical reactivity, including:
Key Findings :
-
Hydrolysis under acidic conditions proceeds selectively without disrupting the pyrazole or pyridine rings.
-
Alkylation reactions require anhydrous conditions to prevent competing hydrolysis.
Pyrazole Ring Modifications
The 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole moiety undergoes electrophilic substitution and oxidation:
Structural Insights :
-
The electron-rich pyrazole ring directs nitration/halogenation to the less hindered C4 position .
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Methyl groups are susceptible to oxidative cleavage, forming carboxylic acids without ring degradation .
Pyridin-2-yl Reactivity
The pyridine ring participates in coordination and nucleophilic substitution:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Metal Coordination | Pd(OAc)₂, DMF, 100°C | Formation of palladium complexes for cross-coupling reactions | |
| N-Oxidation | mCPBA, CH₂Cl₂, RT | Pyridine N-oxide formation |
Catalytic Applications :
-
Pyridine acts as a directing group in Suzuki-Miyaura couplings, enabling functionalization of the dihydrobenzo[dioxine] scaffold .
Dihydrobenzo[dioxine] Ether Reactions
The 2,3-dihydrobenzo[b]dioxine system shows stability under mild conditions but undergoes:
Stability Notes :
-
The ether linkage resists hydrolysis under basic conditions but cleaves with strong Lewis acids like BBr₃ .
Cross-Coupling Reactions
The compound serves as a substrate in transition metal-catalyzed couplings:
Optimization Data :
-
Suzuki couplings require microwave irradiation (140°C, 15 min) for high yields .
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Brominated intermediates (e.g., at pyrazole C4) enhance coupling efficiency .
Reductive Transformations
Controlled reductions modify unsaturated bonds:
Challenges :
Q & A
Q. What methodologies are used to identify and characterize metabolites in pharmacokinetic studies?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS (Q-TOF). Phase I metabolites (oxidation, hydrolysis) are identified by mass shifts (+16 for hydroxylation), while Phase II conjugates (glucuronides) show +176 Da. Compare fragmentation patterns with reference libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
